5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one
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Description
The compound "5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one" is a heterocyclic compound that is likely to possess interesting biological activities due to its structural features. Heterocyclic compounds, such as dihydropyridines, are known for their diverse pharmacological properties, including cardiovascular effects . The presence of a benzyloxy group and a hydroxymethyl group in the compound suggests potential for modification and interaction with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include methods such as the modified Hantzsch synthesis or one-pot reactions . For instance, the synthesis of a similar compound, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, was achieved through an improved one-pot oxidative method using sodium hydride and m-CPBA, yielding the product in 60-70% . This suggests that the synthesis of the compound might also be feasible through a similar one-pot strategy, potentially involving oxidative steps or other functional group transformations.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations . For example, the molecular and crystal structures of related compounds have been determined by X-ray diffraction, revealing details such as hydrogen bonding and conformational features . Theoretical calculations, such as DFT and AM1, can complement experimental data by predicting geometric parameters and electronic properties . These methods would likely be applicable to the analysis of the molecular structure of "5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of functional groups and the overall molecular structure. The compound contains functional groups such as benzyloxy and hydroxymethyl, which may participate in various chemical reactions. For example, the hydroxymethyl group could be involved in oxidation or reduction reactions, while the benzyloxy group could undergo nucleophilic substitution reactions . The study of similar compounds has shown that modifications at certain positions can significantly alter biological activities, such as anti-HIV activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, including solubility, lipophilicity, and acidity, are crucial for their biological activity and pharmacokinetic profile . Potentiometric titration in non-aqueous solvents can be used to determine pKa values, while HPLC can be employed to investigate lipophilicity . The thermal stability and degradation kinetics of these compounds can also be studied using methods like the Coats–Redfern and Horowitz–Metzger methods . These analyses would be essential for understanding the behavior of "5-(Benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one" in different environments and could guide the development of potential drug candidates.
Scientific Research Applications
Chromones and Their Derivatives as Radical Scavengers
Chromones, which share a similar benzopyran core to the compound , have been studied for their antioxidant properties, such as radical scavenging activities that could delay or inhibit cell impairment leading to various diseases. Their structure-activity relationship suggests that certain functional groups are crucial for their effectiveness, indicating that similar compounds might also have potential as radical scavengers or in other antioxidant applications (Yadav et al., 2014).
DNA Hydroxymethylation in Cancer Research
Research on DNA 5-hydroxymethylation, particularly involving 5-hydroxymethylcytosine (5hmC), highlights its role in cancer and suggests that related hydroxymethyl compounds might be relevant in studying epigenetic modifications, carcinogenesis, and potential cancer biomarkers. This underscores the significance of hydroxymethyl functionalities in molecular biology and oncology research (Xu et al., 2021).
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are important in medicinal chemistry, serving as scaffolds for various drugs due to their biological activities. The synthesis methods and applications of these compounds, including their role in organic chemistry and potential therapeutic uses, provide a context for researching similar dihydropyridine derivatives (Sohal, 2021).
Conversion of Biomass to Furan Derivatives
Research on the conversion of plant biomass into valuable chemicals like 5-Hydroxymethylfurfural (HMF) demonstrates the utility of hydroxymethyl groups in sustainable chemistry and materials science. This indicates potential applications of similar compounds in the development of new materials, fuels, and chemicals from renewable resources (Chernyshev et al., 2017).
properties
IUPAC Name |
2-(hydroxymethyl)-1-methyl-5-phenylmethoxypyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-15-8-14(13(17)7-12(15)9-16)18-10-11-5-3-2-4-6-11/h2-8,16H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLQRPYXFWDLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523230 |
Source
|
Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
CAS RN |
89539-51-5 |
Source
|
Record name | 5-(Benzyloxy)-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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